4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic compound that features prominently in advanced organic chemistry. This compound belongs to the class of quinoline derivatives, known for their broad applications in medicinal chemistry due to their unique structural and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized via multi-step organic reactions. The first step involves the formation of the tetrahydroquinoline ring system through a cyclization reaction. This intermediate then undergoes further reactions including acetylation, methoxylation, and sulfonation to introduce the respective functional groups.
Industrial Production Methods: In an industrial setting, the production methods might vary, but they generally focus on optimizing yields and minimizing waste. Large-scale synthesis would employ continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes a variety of chemical reactions including:
Oxidation: Typically involving agents like potassium permanganate or chromates.
Reduction: Commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic conditions or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild heating conditions.
Major Products: The major products from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups such as hydroxyl, amino, or thiol substituents.
Scientific Research Applications
This compound finds extensive use in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are often studied for their potential biological activity.
Medicine: Quinoline derivatives are well-known for their pharmacological properties, including anti-malarial, antibacterial, and anticancer activities.
Industry: This compound and its derivatives can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: These may include enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparing this compound with other quinoline derivatives reveals its unique properties:
Unique Aspects: The combination of methoxy, acetyl, and sulfonamide groups confers specific chemical and biological activities.
Similar Compounds: Other notable quinoline derivatives include chloroquine, quinine, and cinchonidine, each with its own distinct set of properties and applications.
There you have it, an in-depth look at 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide. Want to dive even deeper into any of these sections?
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-13-19(22)21-11-3-4-14-5-6-15(12-18(14)21)20-27(23,24)17-9-7-16(26-2)8-10-17/h5-10,12,20H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPIHCJVINLOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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